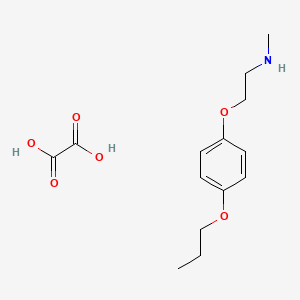![molecular formula C16H22FNO5 B4095531 N-[3-(4-fluorophenoxy)propyl]cyclopentanamine;oxalic acid](/img/structure/B4095531.png)
N-[3-(4-fluorophenoxy)propyl]cyclopentanamine;oxalic acid
Descripción general
Descripción
N-[3-(4-fluorophenoxy)propyl]cyclopentanamine;oxalic acid is a compound that combines an amine with a fluorinated aromatic ether and oxalic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-fluorophenoxy)propyl]cyclopentanamine typically involves the reaction of 4-fluorophenol with 3-chloropropylamine to form 3-(4-fluorophenoxy)propylamine. This intermediate is then reacted with cyclopentanone to yield N-[3-(4-fluorophenoxy)propyl]cyclopentanamine. The final step involves the formation of the oxalate salt by reacting the amine with oxalic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and yield. Additionally, purification methods like crystallization and chromatography are employed to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(4-fluorophenoxy)propyl]cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
N-[3-(4-fluorophenoxy)propyl]cyclopentanamine;oxalic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug development.
Mecanismo De Acción
The mechanism of action of N-[3-(4-fluorophenoxy)propyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ether moiety can enhance binding affinity and selectivity, while the cyclopentanamine structure can modulate the compound’s pharmacokinetic properties. The oxalic acid component may influence the compound’s solubility and stability .
Comparación Con Compuestos Similares
Similar Compounds
N-[3-(4-fluorophenoxy)propyl]guanidine: Similar structure but with a guanidine group instead of cyclopentanamine.
3-(4-fluorophenoxy)propionic acid: Similar aromatic ether structure but with a carboxylic acid group instead of an amine.
Uniqueness
N-[3-(4-fluorophenoxy)propyl]cyclopentanamine;oxalic acid is unique due to its combination of a fluorinated aromatic ether, cyclopentanamine, and oxalic acid. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
IUPAC Name |
N-[3-(4-fluorophenoxy)propyl]cyclopentanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO.C2H2O4/c15-12-6-8-14(9-7-12)17-11-3-10-16-13-4-1-2-5-13;3-1(4)2(5)6/h6-9,13,16H,1-5,10-11H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIYXPXTDRDZAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCCCOC2=CC=C(C=C2)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-chlorophenoxy)butyl]-2,3-dimethylcyclohexan-1-amine;oxalic acid](/img/structure/B4095449.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(2-fluorophenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B4095470.png)
![N-[2-(2,3-dimethylphenoxy)ethyl]cyclopentanamine;oxalic acid](/img/structure/B4095472.png)
![N-[3-(4-iodophenoxy)propyl]cyclopentanamine;oxalic acid](/img/structure/B4095473.png)
![1-Methyl-3-[(1-methylindol-3-yl)-(2,3,4-trimethoxyphenyl)methyl]indole](/img/structure/B4095489.png)







![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-propoxybenzamide](/img/structure/B4095556.png)
